molecular formula C34H26Cl2N2O2 B14078168 4,4'-[(1R)-6,6'-Dichloro-2,2'-diethoxy[1,1'-binaphthalene]-4,4'-diyl]bispyridine

4,4'-[(1R)-6,6'-Dichloro-2,2'-diethoxy[1,1'-binaphthalene]-4,4'-diyl]bispyridine

Cat. No.: B14078168
M. Wt: 565.5 g/mol
InChI Key: POGVFJGJYVMSCJ-UHFFFAOYSA-N
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Description

4,4’-[(1R)-6,6’-Dichloro-2,2’-diethoxy[1,1’-binaphthalene]-4,4’-diyl]bispyridine is a complex organic compound with the molecular formula C34H26Cl2N2O2 and a molecular weight of 565.49 g/mol This compound is characterized by its unique binaphthalene structure, which includes two naphthalene rings connected by a single bond, and two pyridine rings attached to the naphthalene core

Preparation Methods

The synthesis of 4,4’-[(1R)-6,6’-Dichloro-2,2’-diethoxy[1,1’-binaphthalene]-4,4’-diyl]bispyridine involves several steps. The primary synthetic route includes the following steps :

    Formation of the Binaphthalene Core: The initial step involves the coupling of two naphthalene units to form the binaphthalene core. This is typically achieved through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.

    Introduction of Chlorine and Ethoxy Groups: The next step involves the introduction of chlorine and ethoxy groups to the binaphthalene core. This can be achieved through electrophilic substitution reactions using appropriate reagents such as chlorine gas and ethyl alcohol.

    Attachment of Pyridine Rings: The final step involves the attachment of pyridine rings to the binaphthalene core. This is typically achieved through a nucleophilic substitution reaction using pyridine and a suitable leaving group.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

4,4’-[(1R)-6,6’-Dichloro-2,2’-diethoxy[1,1’-binaphthalene]-4,4’-diyl]bispyridine undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic and nucleophilic substitutions. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.

Scientific Research Applications

4,4’-[(1R)-6,6’-Dichloro-2,2’-diethoxy[1,1’-binaphthalene]-4,4’-diyl]bispyridine has several scientific research applications, including :

    Chemistry: The compound is used as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes can be used as catalysts in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly as an anticancer agent. Its unique structure allows it to interact with specific molecular targets in cancer cells.

    Industry: The compound can be used in the development of advanced materials, particularly in the field of organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 4,4’-[(1R)-6,6’-Dichloro-2,2’-diethoxy[1,1’-binaphthalene]-4,4’-diyl]bispyridine involves its interaction with specific molecular targets and pathways . The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, the compound can interact with enzymes and proteins, inhibiting their activity and leading to specific cellular effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

4,4’-[(1R)-6,6’-Dichloro-2,2’-diethoxy[1,1’-binaphthalene]-4,4’-diyl]bispyridine can be compared with other similar compounds, such as :

    4,4’-[(1R)-6,6’-Dichloro-2,2’-diethoxy[1,1’-binaphthalene]-4,4’-diyl]bisquinoline: This compound has a similar structure but with quinoline rings instead of pyridine rings. It may have different chemical and biological properties due to the presence of the quinoline rings.

    4,4’-[(1R)-6,6’-Dichloro-2,2’-diethoxy[1,1’-binaphthalene]-4,4’-diyl]bisthiazole: This compound has thiazole rings instead of pyridine rings. The presence of sulfur in the thiazole rings can lead to different reactivity and applications.

    4,4’-[(1R)-6,6’-Dichloro-2,2’-diethoxy[1,1’-binaphthalene]-4,4’-diyl]bisimidazole: This compound has imidazole rings instead of pyridine rings. The imidazole rings can provide different binding properties and reactivity.

The uniqueness of 4,4’-[(1R)-6,6’-Dichloro-2,2’-diethoxy[1,1’-binaphthalene]-4,4’-diyl]bispyridine lies in its specific combination of functional groups and structural features, which can lead to unique chemical and biological properties.

Properties

Molecular Formula

C34H26Cl2N2O2

Molecular Weight

565.5 g/mol

IUPAC Name

4-[7-chloro-4-(6-chloro-2-ethoxy-4-pyridin-4-ylnaphthalen-1-yl)-3-ethoxynaphthalen-1-yl]pyridine

InChI

InChI=1S/C34H26Cl2N2O2/c1-3-39-31-19-27(21-9-13-37-14-10-21)29-17-23(35)5-7-25(29)33(31)34-26-8-6-24(36)18-30(26)28(20-32(34)40-4-2)22-11-15-38-16-12-22/h5-20H,3-4H2,1-2H3

InChI Key

POGVFJGJYVMSCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C(C=C2)Cl)C(=C1)C3=CC=NC=C3)C4=C(C=C(C5=C4C=CC(=C5)Cl)C6=CC=NC=C6)OCC

Origin of Product

United States

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